molecular formula C14H21NO4S B14875623 2-((Tert-butoxycarbonyl)amino)-4-(3-methylthiophen-2-yl)butanoic acid

2-((Tert-butoxycarbonyl)amino)-4-(3-methylthiophen-2-yl)butanoic acid

Cat. No.: B14875623
M. Wt: 299.39 g/mol
InChI Key: OGJCCIBRBXHYRG-UHFFFAOYSA-N
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Description

2-((Tert-butoxycarbonyl)amino)-4-(3-methylthiophen-2-yl)butanoic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tert-butoxycarbonyl)amino)-4-(3-methylthiophen-2-yl)butanoic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the thiophene ring: The thiophene ring can be synthesized through a series of reactions involving sulfur and a suitable diene.

    Introduction of the tert-butoxycarbonyl group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Coupling reactions: The protected amino group is then coupled with the thiophene derivative using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated peptide synthesizers and large-scale reactors to handle the reagents and intermediates efficiently.

Chemical Reactions Analysis

Types of Reactions

2-((Tert-butoxycarbonyl)amino)-4-(3-methylthiophen-2-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Free amine.

Scientific Research Applications

2-((Tert-butoxycarbonyl)amino)-4-(3-methylthiophen-2-yl)butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for peptide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-4-(3-methylthiophen-2-yl)butanoic acid depends on its specific application. In drug development, it may act by interacting with specific molecular targets such as enzymes or receptors. The Boc group provides stability during synthesis and can be removed to reveal the active amine group, which can then participate in further biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

    2-((Tert-butoxycarbonyl)amino)-4-phenylbutanoic acid: Similar structure but with a phenyl ring instead of a thiophene ring.

    2-((Tert-butoxycarbonyl)amino)-4-(2-thienyl)butanoic acid: Similar structure but with a different substitution pattern on the thiophene ring.

Uniqueness

2-((Tert-butoxycarbonyl)amino)-4-(3-methylthiophen-2-yl)butanoic acid is unique due to the presence of the 3-methylthiophene ring, which can impart different electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

Properties

Molecular Formula

C14H21NO4S

Molecular Weight

299.39 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(3-methylthiophen-2-yl)butanoic acid

InChI

InChI=1S/C14H21NO4S/c1-9-7-8-20-11(9)6-5-10(12(16)17)15-13(18)19-14(2,3)4/h7-8,10H,5-6H2,1-4H3,(H,15,18)(H,16,17)

InChI Key

OGJCCIBRBXHYRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CCC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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